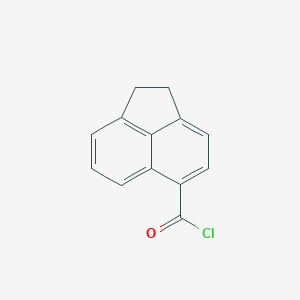

Acenaphthene-5-carbonyl chloride

カタログ番号:

B8564883

CAS番号:

16331-49-0

分子量:

216.66 g/mol

InChIキー:

MZNZTFSYLQWZLR-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

Acenaphthene-5-carbonyl chloride is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon, functionalized with a carbonyl chloride (-COCl) group at the 5-position. Acenaphthene derivatives are characterized by fused benzene and naphthalene-like rings, imparting rigidity and planar geometry.

特性

CAS番号 |

16331-49-0 |

|---|---|

分子式 |

C13H9ClO |

分子量 |

216.66 g/mol |

IUPAC名 |

1,2-dihydroacenaphthylene-5-carbonyl chloride |

InChI |

InChI=1S/C13H9ClO/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2 |

InChIキー |

MZNZTFSYLQWZLR-UHFFFAOYSA-N |

正規SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)C(=O)Cl |

製品の起源 |

United States |

類似化合物との比較

5-Methylthiophene-2-carbonyl Chloride

Structural Differences :

- Core Aromatic System : Acenaphthene-5-carbonyl chloride features a polycyclic aromatic backbone, while 5-methylthiophene-2-carbonyl chloride (CAS 50987-66-1) is based on a thiophene ring (a sulfur-containing heterocycle) .

- Substituents : The thiophene derivative has a methyl group at the 5-position, whereas the acenaphthene analog lacks alkyl substituents but includes a fused aromatic system.

Physicochemical Properties :

Acenaphthene, 5-chloro (CAS 5209-33-6)

Key differences include:

- Functional Group : The chloro substituent (-Cl) vs. carbonyl chloride (-COCl).

- Boiling Points : Under reduced pressure, 5-chloroacenaphthene exhibits boiling points of 592.2 K (1.03 bar) and 436.2 K (0.017 bar) . Carbonyl chloride derivatives typically have higher boiling points due to polar functional groups.

Research Findings and Data Gaps

- Reactivity Trends : Thiophene-based carbonyl chlorides generally exhibit faster reaction kinetics in acylations compared to polycyclic analogs, attributed to reduced steric hindrance and enhanced electron density from sulfur .

- Thermal Stability : Acenaphthene derivatives, with fused aromatic systems, likely decompose at higher temperatures than thiophene analogs, though experimental data is lacking.

- Synthetic Utility : Both compounds serve as acylating agents, but the choice depends on the desired steric and electronic effects in the target molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。